
Trititanium oxide
Overview
Description
Trititanium oxide, scientifically denoted as Ti₃O₅ (lambda-trititanium pentoxide), is a titanium oxide compound characterized by its pressure-responsive thermal storage properties . It crystallizes in a lambda-type structure, enabling it to store latent heat and release it under external pressure stimuli. This unique behavior positions Ti₃O₅ as a promising material for long-term thermal storage ceramics, particularly in applications requiring controlled heat release mechanisms . Its molecular weight is 223.598 g/mol, with a CAS registry number of 12065-65-5 . Unlike more common titanium oxides like TiO₂, Ti₃O₅ exhibits intermediate oxidation states of titanium (+3.33 average), bridging the gap between Ti²⁺ (in TiO) and Ti⁴⁺ (in TiO₂) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trititanium oxide can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and hydrothermal synthesis. One common method involves the reduction of titanium dioxide with titanium metal at high temperatures. The reaction typically occurs at around 1600°C, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using the reduction of titanium dioxide with hydrogen gas. This process involves heating titanium dioxide in a hydrogen atmosphere at elevated temperatures, leading to the formation of this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired phase and purity of the product .
Chemical Reactions Analysis
Redox Behavior and Catalytic Activity
Ti₃O₅ serves as a redox-active material in catalytic applications:
Fuel Cell Catalysts
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Pt/Ti₃O₅-Mo₀.₂Si₀.₄ exhibits enhanced oxygen reduction activity (1.57 mA/cm² at 0.9 V) in proton-exchange membrane fuel cells (PEMFCs) .
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Doping with Ce or W improves oxygen sensitivity and stability (up to 700°C) .
Photocatalysis
Ti₃O₅’s oxygen vacancies enable photocatalytic degradation of organic pollutants under UV-Vis light. For example:
Phase Transitions and Thermal Behavior
Reversible phase transitions occur under thermal or pressure stimuli:
Phase Transition | Temperature/Pressure | Structural Change |
---|---|---|
β → λ-Ti₃O₅ | ~460 K | First-order transition; resistivity drop |
λ → β-Ti₃O₅ | 7 MPa (pressure) | 50% conversion under mild pressure |
Doping with Sc, Al, or Mg stabilizes λ-Ti₃O₅ at room temperature. For example:
With Halogens
Ti₃O₅ reacts with halogens at elevated temperatures, forming titanium oxyhalides:
With Acids/Bases
Limited data exists, but Ti₃O₅ is stable in non-oxidizing acids (e.g., HCl) below 100°C. In hot HCl, partial dissolution occurs, forming Ti³⁺ complexes .
Scientific Research Applications
Trititanium oxide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound is explored for its potential use in biosensors and bioimaging.
Medicine: this compound is investigated for its potential use in drug delivery systems and medical implants.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and coatings.
Mechanism of Action
The mechanism of action of trititanium oxide involves its ability to undergo redox reactions, which are crucial for its catalytic and energy storage applications. The compound can facilitate electron transfer processes, making it effective in catalysis and photocatalysis. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Composition and Oxidation States
Structural and Functional Differences
- TiO₂ exists in three primary polymorphs: anatase , rutile , and brookite , with rutile being the most thermodynamically stable . Its wide bandgap (~3.2 eV) enables UV-driven photocatalytic activity, utilized in water splitting and pollutant degradation . In contrast, Ti₃O₅ adopts a metastable lambda-type structure, which undergoes reversible phase transitions under pressure to release stored heat .
- Ti₂O₃ (titanium(III) oxide) exhibits a corundum-like structure and semiconductor behavior, with applications in sensors and coatings . Its oxidation state (+3) makes it less stable in oxidizing environments compared to TiO₂.
- TiO (titanium(II) oxide) is rare and highly reactive, often serving as an intermediate in metallurgical processes .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity Ti₃O₅, and how do they influence material properties?
- Methodological Answer : Ti₃O₅ can be synthesized via solid-state reactions (e.g., annealing TiO₂ and Ti mixtures under controlled oxygen partial pressures) or sol-gel methods using titanium alkoxides and acidic hydrolysis agents . For λ-Ti₃O₅, high-pressure sintering (e.g., 1–3 GPa) is critical to stabilize the metastable phase . Purity (>99.9%) is verified using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX), with deviations in stoichiometry linked to oxygen vacancy concentrations and electrical properties .
Q. How can researchers determine the crystal structure and phase transitions in Ti₃O₅?
- Methodological Answer : XRD is the primary tool for identifying phases (e.g., γ-Ti₃O₅ vs. λ-Ti₃O₅) and monitoring transitions . For pressure-induced transitions, diamond anvil cells coupled with synchrotron XRD are recommended, as λ-Ti₃O₅ exhibits reversible phase changes under ~1 GPa . Temperature-dependent studies (25–500°C) reveal thermal hysteresis, requiring differential scanning calorimetry (DSC) to map enthalpy changes .
Q. What computational approaches are effective for predicting Ti₃O₅ stability and electronic properties?
- Methodological Answer : Density functional theory (DFT) via databases like the Open Quantum Materials Database (OQMD) provides formation energies and bandgap estimates. For example, OQMD data show Ti₃O₅’s metastability relative to TiO₂, with vanadium doping reducing formation energy barriers . Hybrid functionals (e.g., HSE06) improve accuracy for electronic structure modeling, particularly for mid-gap states caused by oxygen vacancies .
Advanced Research Questions
Q. How do external stimuli (pressure, light) induce phase transitions in Ti₃O₅, and what are the implications for functional applications?
- Methodological Answer : λ-Ti₃O₅ exhibits pressure-responsive latent heat storage (≈200 J/g at 1 GPa), releasing stored energy upon pressure removal. Experimental setups require hydraulic presses with in-situ thermal monitoring . Photoinduced transitions (e.g., using 800 nm laser pulses) trigger ultrafast structural changes in single-crystal Ti₃O₅, studied via pump-probe spectroscopy with <100 fs resolution to track carrier dynamics . These properties are promising for optoelectronic switches and thermal batteries.
Q. What evidence supports superconductivity in Ti₃O₅ thin films, and how can this be replicated experimentally?
- Methodological Answer : Superconductivity (Tc ≈ 3–7 K) is observed in γ-Ti₃O₅ thin films grown epitaxially on MgO substrates via pulsed laser deposition (PLD). Key parameters include oxygen partial pressure (10⁻⁶ Torr) and post-annealing at 600°C . Transport measurements (e.g., four-probe resistivity) must account for substrate-induced strain, which enhances electron-phonon coupling. Contradictory reports may arise from impurity phases (e.g., Ti₄O₇), necessitating Raman spectroscopy for phase validation .
Q. How can researchers resolve contradictions in reported thermal and electronic properties of Ti₃O₅?
- Methodological Answer : Discrepancies often stem from synthesis methods (e.g., sol-gel vs. solid-state) or defect concentrations. A systematic approach involves:
- Combinatorial synthesis : Varying oxygen partial pressures during annealing to map defect-dependent conductivity .
- Advanced characterization : Pairing X-ray photoelectron spectroscopy (XPS) with positron annihilation spectroscopy to quantify oxygen vacancies .
- Data cross-validation : Comparing experimental results with DFT-calculated phase diagrams (e.g., using OQMD) to identify metastable intermediates .
Q. What methodologies are recommended for studying Ti₃O₅’s photoelectrochemical properties?
- Methodological Answer : Use sol-gel-synthesized Ti₃O₅ nanoparticles (5–20 nm) deposited on FTO glass. Electrochemical impedance spectroscopy (EIS) under AM 1.5 illumination reveals charge-transfer resistance and band alignment. Acidic hydrolysis precursors (e.g., HNO₃ vs. HCl) alter surface hydroxyl groups, affecting H₂ evolution rates . For reproducibility, standardize light intensity (100 mW/cm²) and electrolyte pH (1–3) .
Q. Tables for Key Data
Table 1 : Phase Transitions in Ti₃O₅
Table 2 : Computational vs. Experimental Bandgaps of Ti₃O₅
Method | Bandgap (eV) | Source |
---|---|---|
DFT (PBE) | 0.8–1.2 | OQMD |
Experimental (UV-Vis) | 1.5–2.0 | Sol-gel synthesized samples |
HSE06 Hybrid Functional | 2.1 | Pump-probe studies |
Properties
IUPAC Name |
oxygen(2-);titanium(4+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ti/q2*-2;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQBVABWOPYFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ti+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015366 | |
Record name | Titanium(4+) dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.866 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 13463-67-7 | |
Record name | Titanium oxide (Ti3O) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium oxide (Ti3O) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Titanium(4+) dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trititanium oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TITANIUM DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FIX9V2JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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